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Compound of Interest

Compound Name: 2,6-Diphenylphenol

Cat. No.: B049740

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
diphenylphenol (CAS No. 2432-11-3), a key intermediate in various chemical syntheses. The
data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in
the fields of chemical research and drug development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-diphenylphenol, providing
a gquantitative reference for its structural characterization.

Table 1: *H NMR Spectroscopic Data for 2,6-
Diphenylphenol
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.58 Doublet 7.6 4H, Aromatic
7.49 Triplet 7.6 4H, Aromatic
7.40 Triplet 7.4 2H, Aromatic
7.30 Triplet 8.1 2H, Aromatic
7.08 Triplet 7.6 1H, Aromatic
5.42 Doublet 3.3 1H, -OH

Solvent: CDCIs, Instrument Frequency: 400 MHZz[1]

Table 2: *C NMR Spectroscopic Data for 2,6-

Diphenylphenol

Chemical Shift (8) ppm Assighment
149.5 C-O

137.7 Aromatic C
130.1 Aromatic C-H
129.5 Aromatic C-H
129.0 Aromatic C-H
128.9 Aromatic C-H
127.8 Aromatic C-H
120.8 Aromatic C-H

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopic Data for 2,6-
Diphenylphenol
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Wavenumber (cm~?)

Assignment

3600-3200 O-H stretch (broad)

3100-3000 Aromatic C-H stretch
1600-1585 Aromatic C-C stretch (in-ring)
1500-1400 Aromatic C-C stretch (in-ring)
~1220 C-O stretch

900-675 Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data for 2,6-

Diphenylphenol
m/z

Interpretation

246.3 [M]* (Molecular lon)
247 [M+1]*
245 [M-H]*

Exact Mass: 246.104465 g/mol

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic

data for 2,6-diphenylphenol.

'H and **C NMR Spectroscopy

A solution of 2,6-diphenylphenol (approximately 10 mg for *H NMR and 50 mg for 13C NMR) is

prepared in deuterated chloroform (CDCls, ~0.7 mL). The solution is transferred to a 5 mm
NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For *H NMR, the
spectral width is set to cover the range of -2 to 12 ppm, and a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is
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used with a spectral width of 0 to 220 ppm. Chemical shifts are referenced to the residual
solvent peak of CDCIs (& 7.26 ppm for *H and & 77.16 ppm for 3C).

Infrared (IR) Spectroscopy

The infrared spectrum of solid 2,6-diphenylphenol can be obtained using the KBr pellet or
nujol mull method. For the KBr pellet method, a small amount of the sample (1-2 mg) is
intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.
The mixture is then pressed into a transparent pellet using a hydraulic press. For the nujol mull
method, a small amount of the solid sample is ground with a few drops of nujol (mineral oil) to
form a paste, which is then placed between two KBr plates. The spectrum is recorded using a
Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm~1,

Mass Spectrometry

The mass spectrum of 2,6-diphenylphenol is obtained using a mass spectrometer with an
electron ionization (EIl) source. A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a
beam of electrons (typically at 70 eV). The resulting ions are then separated based on their
mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,6-diphenylphenol.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diphenylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049740#2-6-diphenylphenol-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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